2-methoxy-N-[(2Z)-5-(methylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16398454
Molecular Formula: C11H11N3O4S2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O4S2 |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 2-methoxy-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C11H11N3O4S2/c1-18-8-6-4-3-5-7(8)9(15)12-10-13-14-11(19-10)20(2,16)17/h3-6H,1-2H3,(H,12,13,15) |
| Standard InChI Key | QKFXDOFTUYNPAK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1,3,4-thiadiazole core substituted at the 5-position with a methylsulfonyl group (–SO₂CH₃) and at the 2-position with a (2Z)-configured imine linkage (–N=C–) conjugated to a 2-methoxybenzamide moiety. The Z configuration of the imine group imposes a specific spatial arrangement, influencing intermolecular interactions and reactivity .
Key Structural Features:
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Thiadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The methylsulfonyl group at C5 enhances electrophilicity and potential for hydrogen bonding .
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Benzamide Moiety: The 2-methoxy group (–OCH₃) on the benzene ring contributes to lipophilicity and electronic effects, modulating solubility and biological activity .
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Sulfonamide Linkage: The methylsulfonyl group is a strong electron-withdrawing substituent, potentially stabilizing the thiadiazole ring and influencing metabolic stability.
Synthetic Methodologies
Biocatalytic Approaches
Recent advances in enzymatic synthesis, such as vanadium-dependent haloperoxidase (VHPO)-mediated oxidative dimerization of thioamides, offer alternative routes for thiadiazole formation . Although demonstrated for 1,2,4-thiadiazoles, this method highlights the potential for enzyme-mediated halogenation and cyclization steps to generate sulfonylated derivatives .
Physicochemical Characterization
Thermal Stability
Thermogravimetric analysis (TGA) of structurally similar methoxybenzamide-thiadiazole derivatives reveals decomposition temperatures between 200–300°C, with the methylsulfonyl group likely enhancing thermal stability due to strong electron-withdrawing effects .
Table 1. Comparative Thermal Data for Analogous Thiadiazoles
| Compound | Decomposition Temp. (°C) | Mass Loss (%) |
|---|---|---|
| N-(5-Mercapto-thiadiazol-2-yl)-2-methoxybenzamide | 215 | 28.4 |
| Target Compound (Predicted) | 240–260 | <30 |
Spectroscopic Properties
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IR Spectroscopy: Expected peaks include ν(C=O) at ~1680 cm⁻¹ (amide I), ν(S=O) at ~1320 and 1150 cm⁻¹ (sulfonyl), and ν(C-O) at ~1250 cm⁻¹ (methoxy) .
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NMR Spectroscopy:
Challenges and Future Directions
Synthetic Optimization
Current methods for thiadiazole synthesis often suffer from moderate yields (50–70%) and require harsh conditions. Enzymatic approaches, while promising, need adaptation for 1,3,4-thiadiazole systems .
Toxicity and Pharmacokinetics
The methylsulfonyl group may confer metabolic resistance to hydrolysis, but its impact on renal clearance remains unstudied. Preclinical assays are needed to evaluate hepatotoxicity and bioavailability.
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